molecular formula C7H9NO4S2 B3022946 Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate CAS No. 79128-71-5

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate

Cat. No.: B3022946
CAS No.: 79128-71-5
M. Wt: 235.3 g/mol
InChI Key: JDRDODRTERMXSR-UHFFFAOYSA-N
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Description

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a sulfur atom in its ring structure. It has a molecular formula of C7H9NO4S2 and a molecular weight of 231.28 g/mol.

Scientific Research Applications

Photochemical Degradation in Aquatic Environments

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate, through its structural similarity to benzothiophene compounds, has relevance in the study of photochemical degradation of crude oil components in aquatic environments. Andersson and Bobinger (1996) investigated the degradation pathways of methylated benzothiophenes, finding that they undergo oxidation to carboxylic acids and subsequent ring opening, leading to sulfobenzoic acid as an end product. This study provides insights into the environmental fate of similar compounds like this compound following oil spills (Andersson & Bobinger, 1996).

Catalytic Applications in Organic Synthesis

Bheeter, Bera, and Doucet (2013) described the use of thiophene-2-carboxylates in palladium-catalyzed arylation reactions. Their study demonstrates the potential of compounds like this compound in facilitating regiospecific transformations in organic synthesis, particularly in the synthesis of 5-arylated thiophene-3-sulfonic amides or esters (Bheeter, Bera, & Doucet, 2013).

Role in Photocatalysis and Radical Chemistry

Gong, Wang, Ye, and Wu (2019) explored the use of similar compounds in photoinduced sulfonylation reactions. They demonstrated a radical relay strategy involving methyl radicals as intermediates, a process relevant to the synthesis of methylsulfonyl-containing compounds. This research highlights the potential of this compound in photocatalysis and radical chemistry (Gong, Wang, Ye, & Wu, 2019).

Synthesis of Complex Heterocyclic Structures

Tso, Tsay, and Li (1995) and Yagodkina-Yakovenko, Bol’but, and Vovk (2018) investigated the synthesis of complex heterocyclic structures using derivatives of thiophene-2-carboxylate. These studies provide insights into the utility of this compound in the construction of novel organic frameworks, potentially useful in various chemical and pharmaceutical applications (Tso, Tsay, & Li, 1995); (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Properties

IUPAC Name

methyl 3-(methanesulfonamido)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(3-4-13-6)8-14(2,10)11/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRDODRTERMXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203172
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-71-5
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79128-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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